molecular formula C9H17NO5 B14814040 (2-Boc-aminoethoxy)-acetic acid

(2-Boc-aminoethoxy)-acetic acid

Cat. No.: B14814040
M. Wt: 219.23 g/mol
InChI Key: RJJLHULEKKKZIM-UHFFFAOYSA-N
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Description

(2-Boc-aminoethoxy)-acetic acid, also known as tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate, is a compound used in various chemical and biological applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an aminoethoxy moiety, which is further linked to an acetic acid group. This compound is often utilized in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Boc-aminoethoxy)-acetic acid typically involves the protection of an aminoethoxy group with a Boc group, followed by the introduction of an acetic acid moiety. One common method involves the reaction of tert-butyl chloroformate with 2-(2-aminoethoxy)ethanol to form the Boc-protected intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents used are typically sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Boc-aminoethoxy)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2-Boc-aminoethoxy)-acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: The compound is employed in the modification of biomolecules and the development of bioconjugates.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and drug delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Boc-aminoethoxy)-acetic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate: Similar in structure but lacks the acetic acid moiety.

    N-Boc-4,7,10-trioxa-1,13-tridecanediamine: Contains a Boc-protected amine but with a different backbone.

    Boc-NH-(PEG)-COOH: A Boc-protected amino acid derivative with a polyethylene glycol (PEG) chain.

Uniqueness

(2-Boc-aminoethoxy)-acetic acid is unique due to its combination of a Boc-protected amino group and an acetic acid moiety. This dual functionality allows it to serve as a versatile intermediate in various synthetic pathways, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]acetic acid

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)6(10)4-14-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

RJJLHULEKKKZIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(COCC(=O)O)N

Origin of Product

United States

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